

13C NMR Spectral Data for 3-methylbutyl pentanoate

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Compound of Interest

Compound Name: 3-Methylbutyl pentanoate

Cat. No.: B1583783

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The ¹³C NMR spectrum of **3-methylbutyl pentanoate** exhibits distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, providing valuable structural information. The table below summarizes the assigned chemical shifts.

Carbon Atom	Chemical Shift (δ) ppm
C=O (Ester Carbonyl)	~173
-CH ₂ -O- (Ester Methylene)	~63
-CH(CH ₃) ₂ (Isobutyl Methine)	~25
-CH ₂ -CH(CH ₃) ₂ (Isobutyl Methylene)	~37
-CH(CH ₃) ₂ (Isobutyl Methyl)	~22
-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Pentanoate α-CH ₂)	~34
-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Pentanoate β-CH ₂)	~27
-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Pentanoate γ-CH ₂)	~22
-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Pentanoate δ-CH ₃)	~14

Experimental Protocol

This section details the methodology for acquiring the ^{13}C NMR spectrum of **3-methylbutyl pentanoate**.

1. Sample Preparation:

- Accurately weigh approximately 20-50 mg of high-purity **3-methylbutyl pentanoate**.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.[\[1\]](#)[\[2\]](#) Ensure complete dissolution by gentle vortexing or sonication.[\[1\]](#)
- Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[\[3\]](#)
- The final sample height in the NMR tube should be approximately 4-5 cm.[\[1\]](#)
- Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[\[1\]](#)
- Shim the magnetic field to achieve optimal homogeneity and resolution.[\[1\]](#)
- Tune and match the ^{13}C probe to the correct frequency.[\[1\]](#)[\[4\]](#)
- Set the appropriate acquisition parameters for a 1D ^{13}C NMR experiment. This typically includes a 90° pulse, a spectral width covering the expected chemical shift range (e.g., 0-220 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.[\[1\]](#) Proton decoupling is generally used to simplify the spectrum to singlets for each carbon.
- Initiate data acquisition.

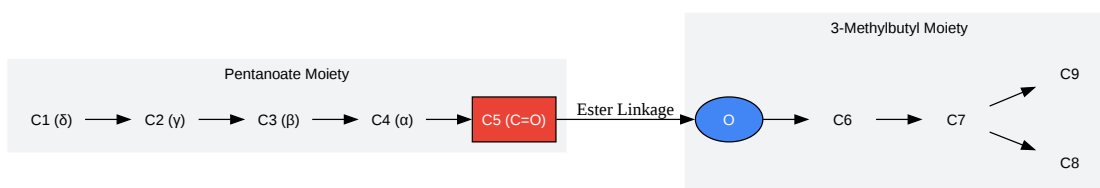
3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Apply baseline correction to ensure a flat baseline.
- Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).
- Integrate the peaks if desired, although integration in ¹³C NMR is not always as accurate as in ¹H NMR.
- Pick and label the peaks corresponding to the carbon atoms of **3-methylbutyl pentanoate**.

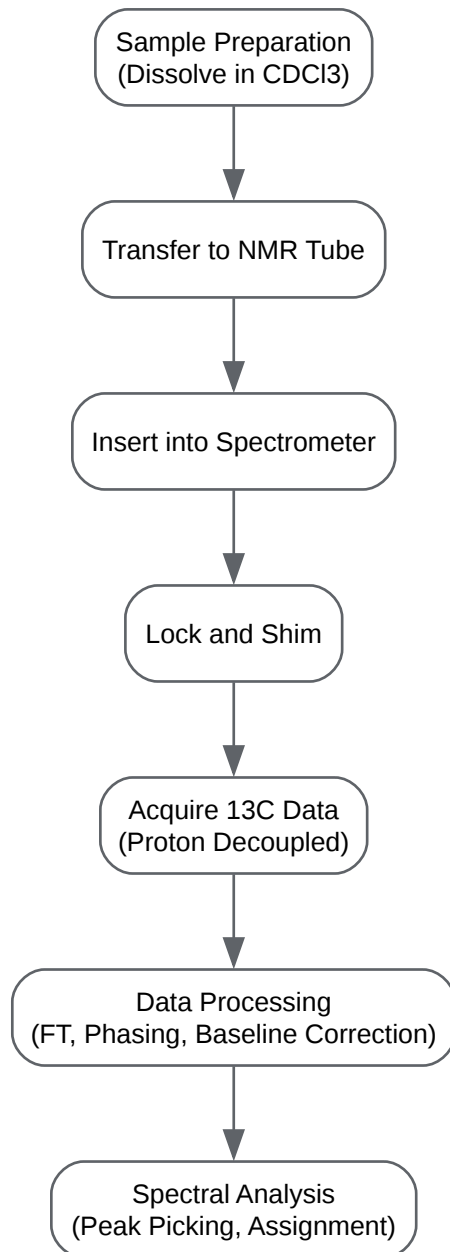
Visualization

The following diagrams illustrate the structure of **3-methylbutyl pentanoate** with labeled carbon atoms and a workflow for the experimental protocol.

Structure of 3-methylbutyl pentanoate with Carbon Numbering



13C NMR Experimental Workflow



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